molecular formula C22H24ClN3O4 B2899288 5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1904214-88-5

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2899288
CAS No.: 1904214-88-5
M. Wt: 429.9
InChI Key: IIBIJRWTGJLGJU-UHFFFAOYSA-N
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Description

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a chloro group, an oxan-4-yloxy group, and a carboxamide group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the chloro group: Chlorination of the pyridine ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the oxan-4-yloxy group: This step involves the reaction of the pyridine derivative with oxan-4-ol in the presence of a suitable base.

    Formation of the carboxamide group: This can be achieved by reacting the pyridine derivative with an appropriate amine and a coupling reagent like EDCI or DCC.

    Introduction of the pyrrolidin-3-yl group: This step involves the reaction of the intermediate with a pyrrolidin-3-yl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
  • 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid

Uniqueness

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c23-19-11-16(13-25-22(19)30-18-6-8-29-9-7-18)21(28)24-12-15-10-20(27)26(14-15)17-4-2-1-3-5-17/h1-5,11,13,15,18H,6-10,12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIJRWTGJLGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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